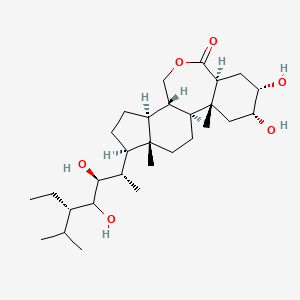
2-(N-(2,6-diformyl-4-phenylphenyl)-2,6-diformyl-4-phenylanilino)-5-phenylbenzene-1,3-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,4’‘’,4’‘’‘’-Nitrilotris[([1,1’-biphenyl]-3,5-dicarbaldehyde)] is a complex organic compound characterized by its unique structure, which includes three biphenyl units connected through a nitrilotris core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’,4’‘’‘’-Nitrilotris[([1,1’-biphenyl]-3,5-dicarbaldehyde)] typically involves the Suzuki coupling reaction. This method uses tris(4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde as starting materials. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) and requires potassium carbonate as a base in a mixture of dimethylformamide and water .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki coupling reaction is scalable and can be adapted for larger-scale synthesis. The use of palladium catalysts and appropriate reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’,4’‘’,4’‘’‘’-Nitrilotris[([1,1’-biphenyl]-3,5-dicarbaldehyde)] undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Condensation: The aldehyde groups can react with amines to form imines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Condensation: Amines are used under mild acidic or basic conditions to form imines.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Condensation: The major product is the imine derivative.
Scientific Research Applications
4’,4’‘’,4’‘’‘’-Nitrilotris[([1,1’-biphenyl]-3,5-dicarbaldehyde)] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of metal-organic frameworks and covalent organic frameworks.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4’,4’‘’,4’‘’‘’-Nitrilotris[([1,1’-biphenyl]-3,5-dicarbaldehyde)] is primarily related to its ability to form stable complexes with metal ions. The nitrilotris core provides multiple coordination sites, allowing the compound to act as a ligand in the formation of metal-organic frameworks. These frameworks can exhibit unique properties such as high surface area, porosity, and selective adsorption, making them useful in various applications .
Comparison with Similar Compounds
Similar Compounds
4’,4’‘’,4’‘’‘’-Nitrilotris[([1,1’-biphenyl]-4-carbaldehyde)]: Similar structure but with aldehyde groups at different positions.
4’,4’‘’,4’‘’‘’-Nitrilotris[([1,1’-biphenyl]-3-carbaldehyde)]: Similar structure but with fewer aldehyde groups.
Uniqueness
4’,4’‘’,4’‘’‘’-Nitrilotris[([1,1’-biphenyl]-3,5-dicarbaldehyde)] is unique due to the specific positioning of the aldehyde groups, which enhances its ability to form stable and versatile frameworks. This positioning allows for more efficient coordination with metal ions, making it particularly valuable in the synthesis of metal-organic frameworks and covalent organic frameworks .
Properties
Molecular Formula |
C42H27NO6 |
|---|---|
Molecular Weight |
641.7 g/mol |
IUPAC Name |
2-(N-(2,6-diformyl-4-phenylphenyl)-2,6-diformyl-4-phenylanilino)-5-phenylbenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C42H27NO6/c44-22-34-16-31(28-10-4-1-5-11-28)17-35(23-45)40(34)43(41-36(24-46)18-32(19-37(41)25-47)29-12-6-2-7-13-29)42-38(26-48)20-33(21-39(42)27-49)30-14-8-3-9-15-30/h1-27H |
InChI Key |
DGRBCDQFXXIGIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C=O)N(C3=C(C=C(C=C3C=O)C4=CC=CC=C4)C=O)C5=C(C=C(C=C5C=O)C6=CC=CC=C6)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)


![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid](/img/structure/B13409307.png)
![1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13409308.png)





![2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol](/img/structure/B13409335.png)



